TL02-59

Beschreibung

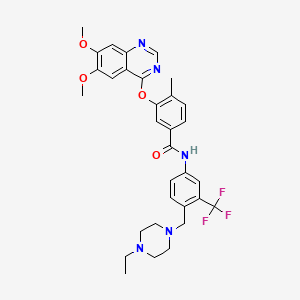

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34F3N5O4/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHWQBGAKJESFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TL02-59: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for TL02-59, a potent and selective inhibitor of the myeloid Src-family kinase Fgr, in the context of Acute Myeloid Leukemia (AML). This document synthesizes key findings from in vitro and in vivo studies, detailing the compound's targeted activity, effects on AML cell proliferation and survival, and its efficacy in animal models.

Core Mechanism of Action

This compound is an N-phenylbenzamide kinase inhibitor that demonstrates remarkable anti-AML efficacy primarily through the potent and selective inhibition of Fgr, a non-receptor tyrosine kinase.[1][2] Unlike many other kinase inhibitors developed for AML that target Flt3, this compound's mechanism of action is independent of Flt3 expression or mutational status.[1][2] This is significant as it presents a potential therapeutic avenue for AML cases that are not driven by Flt3 mutations.

The sensitivity of AML patient bone marrow samples to this compound shows a strong inverse correlation with the expression levels of the myeloid Src-family kinases Fgr, Hck, and Lyn.[1][2] Kinome-wide specificity profiling and in vitro kinase assays have confirmed that this compound has a narrow target profile, with picomolar potency against Fgr.[1][2]

The downstream effects of Fgr inhibition by this compound are understood to involve the disruption of key signaling pathways crucial for AML cell survival and proliferation. One such implicated pathway is the STAT5 signaling axis, which is a critical mediator of malignant properties in AML cells.[3] While direct inhibition of STAT5 is not the primary mechanism of this compound, the inhibition of upstream kinases like Fgr can lead to a reduction in STAT5 activation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in AML.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Reference |

| Fgr | 0.03 | [4][5][6] |

| Lyn | 0.1 | [4][5][6] |

| Hck | 160 | [4][5][6] |

| Flt3 | 600 | [7] |

| Fes | 1500 | [7] |

Table 2: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | Key Mutation(s) | Effect | Metric | Value | Reference |

| MV4-11 | Flt3-ITD | Growth Inhibition | IC50 | 25 nM | [7] |

| MV4-11 | Flt3-ITD | Apoptosis Induction | - | Potent | [1] |

| MOLM-14 | Flt3-ITD | Apoptosis Induction | - | Potent | [1] |

| THP-1 | MLL-AF9, NRAS mutation | Growth Inhibition | - | No significant effect at 1 µM | [1] |

Table 3: In Vivo Efficacy of this compound in an AML Mouse Xenograft Model (MV4-11 cells)

| Treatment Group | Dose | Duration | Effect on Spleen and Peripheral Blood | Effect on Bone Marrow Engraftment | Reference |

| This compound | 1 mg/kg (oral, daily) | 3 weeks | 50% reduction in spleen, 70% reduction in peripheral blood | 20% reduction | [1] |

| This compound | 10 mg/kg (oral, daily) | 3 weeks | Complete eradication of leukemic cells | 60% reduction | [1][2] |

| Sorafenib | 10 mg/kg (oral, daily) | 3 weeks | Significant reduction in peripheral blood | No effect | [1] |

Key Experimental Protocols

This section details the methodologies for the pivotal experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (CellTiter-Blue)

-

Cell Plating: AML cell lines (MV4-11, MOLM-14, THP-1) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.

-

Reagent Addition: CellTiter-Blue® Reagent is added to each well.

-

Incubation: Plates are incubated for a specified period to allow for the conversion of resazurin to resorufin by viable cells.

-

Data Acquisition: Fluorescence is measured to determine the number of viable cells. The results are used to calculate IC50 values.

Apoptosis Assay

-

Cell Treatment: AML cells are incubated with this compound (e.g., 100 nM), a positive control (e.g., staurosporine at 1 µM), or a vehicle control (DMSO) for 72 hours.[1]

-

Caspase Activity Measurement: Caspase activity, a hallmark of apoptosis, is measured using a commercially available assay.

-

Cell Viability Measurement: A parallel cell viability assay is performed to normalize the apoptosis data.

-

Data Analysis: The ratio of caspase activity to cell viability is calculated to determine the extent of apoptosis induction.[1]

In Vivo Mouse Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are used.[1]

-

Cell Injection: Human AML cells (e.g., MV4-11) are injected into the tail vein of the mice.[1]

-

Engraftment Period: The leukemic cells are allowed to engraft for a period of two weeks.[1]

-

Treatment: Mice are treated daily by oral gavage with this compound (e.g., 1 and 10 mg/kg), a comparator drug (e.g., sorafenib), or a vehicle control.[1]

-

Treatment Duration: Treatment is administered for three weeks.[1]

-

Endpoint Analysis: After the treatment period, the animals are sacrificed. The presence of AML cells in the bone marrow, spleen, and peripheral blood is quantified using flow cytometry.[1]

Fgr Autophosphorylation Inhibition Assay

-

Cell Transduction: Myeloid cells (e.g., TF-1) are transduced with retroviruses to express Fgr, Lyn, Hck, or Flt3-ITD.[1]

-

Compound Treatment: The transduced cells are treated with a range of this compound concentrations for 6 hours.[1]

-

Immunoprecipitation: The specific kinases (Fgr, Lyn, Hck, Flt3-ITD) are immunoprecipitated from the cell lysates.[1]

-

Western Blotting: The immunoprecipitates are analyzed by SDS-PAGE and immunoblotted with antibodies that detect the phosphorylated (active) form of the kinases (e.g., anti-pTyr416 for Src-family kinases or anti-phosphotyrosine for Flt3-ITD).[1]

Visualizations

Signaling Pathway of this compound in AML

References

- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel method enabling the use of cryopreserved primary acute myeloid leukemia cells in functional drug screens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

Fgr Signaling Pathway Inhibition by TL02-59: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective inhibition of the Fgr signaling pathway by the N-phenylbenzamide kinase inhibitor, TL02-59. The content herein is curated for professionals in biomedical research and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the core concepts.

Introduction to Fgr and its Role in Disease

Fgr (Gardner-Rasheed feline sarcoma viral oncogene homolog) is a non-receptor tyrosine kinase belonging to the Src family of kinases (SFKs).[1][2] Primarily expressed in myeloid hematopoietic cells, Fgr plays a crucial role in signaling pathways that govern cellular growth, survival, motility, and adhesion.[3] Dysregulation and constitutive activation of Fgr, along with other myeloid SFKs like Hck and Lyn, are frequently associated with hematologic malignancies, particularly acute myelogenous leukemia (AML).[1][2] This makes Fgr a compelling therapeutic target for the development of selective kinase inhibitors.[1]

This compound: A Potent and Selective Fgr Inhibitor

This compound is an orally bioavailable N-phenylbenzamide-based kinase inhibitor identified for its remarkable potency and selectivity against Fgr.[1][4][5] Structural studies have revealed that this compound binds to the ATP-binding site of the Fgr kinase domain, inducing a unique conformational change that disrupts its catalytic activity.[3] This inhibitory action has demonstrated significant anti-leukemic effects in both in vitro and in vivo models of AML.[1][2]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 Value | Notes |

| Fgr | 31 pM (0.031 nM) | Primary target, showing picomolar potency.[1][4][5] |

| Lyn | 100 pM (0.1 nM) | Another myeloid SFK, also potently inhibited.[1][4][5] |

| Hck | 160 nM | Myeloid SFK, inhibited at a significantly higher concentration.[1][4][5] |

| Fes | 290 nM | AML-associated non-receptor tyrosine kinase.[1] |

| Syk | 470 nM | AML-associated non-receptor tyrosine kinase.[1] |

| Flt3-ITD | 440 nM | A common mutation in AML.[1] |

| p38α | 126 nM | Serine/Threonine kinase.[1] |

| Taok3 | 509 nM | Serine/Threonine kinase.[1] |

Data from in vitro kinase assays with ATP concentration at the Km for each respective kinase.[1]

Table 2: Cellular Activity of this compound in AML Models

| Cell Line / Model | Assay Type | Endpoint | IC50 / Effective Concentration |

| MV4-11 (Flt3-ITD+) | Cell Viability | Growth Inhibition | ~5 nM |

| MOLM-14 (Flt3-ITD+) | Cell Viability | Growth Inhibition | 6.6 nM[1] |

| THP-1 | Cell Viability | Growth Inhibition | > 3 µM[1] |

| Primary AML Patient Samples | Cell Viability | Growth Inhibition | 77 nM to > 3,000 nM[1] |

| TF-1 Myeloid Cells (Fgr transduced) | Western Blot | Fgr Autophosphorylation (pTyr416) | Partial inhibition at 0.1-1 nM; Complete inhibition >10 nM[1][5] |

| MV4-11 Xenograft Mouse Model | In Vivo Efficacy | Leukemia Burden | 10 mg/kg oral dose eliminated leukemic cells from spleen and blood.[1][2] |

Signaling Pathway and Mechanism of Action

Fgr, as a member of the Src family, participates in downstream signaling cascades that promote cell proliferation and survival. Upon activation, Fgr autophosphorylates a key tyrosine residue in its activation loop (pTyr416), leading to the phosphorylation of downstream substrates. This compound acts as an ATP-competitive inhibitor, blocking this autophosphorylation and subsequent signaling events.

Caption: Fgr activation and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

In Vitro Kinase Assay (Z'-LYTE™ FRET-based Assay)

This assay measures the extent of phosphorylation of a synthetic peptide substrate by Fgr kinase. Inhibition of this process by this compound is quantified by a change in the FRET signal.

Materials:

-

Recombinant Fgr kinase

-

Z'-LYTE™ Kinase Assay Kit (ThermoFisher Scientific)

-

ATP solution

-

Kinase buffer

-

This compound serially diluted in DMSO

-

Microplate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the Fgr kinase and the FRET-peptide substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the Km for Fgr.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the Z'-LYTE™ Development Reagent.

-

Incubate for another 60 minutes to allow the development reaction to proceed.

-

Measure the emission ratio of the two FRET wavelengths (coumarin and fluorescein) using a microplate reader.

-

Calculate the percent inhibition based on the emission ratios of control (DMSO) and inhibitor-treated wells. Plot the percent inhibition against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro FRET-based kinase assay.

Kinase Immunoprecipitation and Western Blotting

This method is used to assess the phosphorylation status of Fgr within cells after treatment with this compound.

Materials:

-

AML cell lines (e.g., TF-1 transduced with Fgr)

-

This compound

-

Cell lysis buffer

-

Anti-Fgr antibody

-

Protein A/G agarose beads

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Src family (pTyr416), anti-Fgr

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture myeloid cells and treat with various concentrations of this compound or DMSO for a specified duration (e.g., 6-16 hours).[1]

-

Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate Fgr kinase from the lysates by incubating with an anti-Fgr antibody overnight, followed by incubation with Protein A/G agarose beads.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Resolve the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against the phosphorylated activation loop of Src-family kinases (pTyr416).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total Fgr.

Cell Viability Assay (CellTiter-Blue®)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-14)

-

Cell culture medium

-

This compound

-

CellTiter-Blue® Cell Viability Assay reagent (Promega)

-

96-well plates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Seed AML cells in a 96-well plate at a predetermined density.

-

Add serially diluted this compound to the wells. Include wells with DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the CellTiter-Blue® reagent to each well and incubate for an additional 1-4 hours.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent viability relative to the DMSO control.

-

Plot the percent viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value for growth inhibition.

Conclusion

This compound has been identified as a highly potent and selective inhibitor of the Fgr kinase.[1] Its ability to suppress Fgr activity at picomolar concentrations in vitro and inhibit AML cell growth at nanomolar concentrations in cellular models underscores its potential as a therapeutic agent.[1] The strong correlation between Fgr expression and sensitivity to this compound in primary AML patient samples, independent of Flt3 mutational status, suggests a promising new therapeutic avenue for a subset of AML patients.[1] The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug developers working on Fgr-targeted therapies.

References

- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

The Role of TL02-59 in Myeloid Cell Fgr Autophosphorylation: A Technical Guide

This technical guide provides an in-depth analysis of TL02-59, a selective and potent inhibitor of the myeloid Src-family kinase Fgr. It details the mechanism of action, quantitative inhibition data, and the experimental protocols used to characterize its role in suppressing Fgr autophosphorylation, a critical activation step in kinase signaling. This document is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and kinase inhibitor development.

Introduction: Fgr Kinase in Myeloid Cells

Fgr (Gardner-Rasheed feline sarcoma viral oncogene homolog) is a non-receptor tyrosine kinase belonging to the Src family.[1][2] Its expression is primarily restricted to myeloid hematopoietic cells, where it plays a significant role in signaling pathways that govern cell proliferation, differentiation, and immune responses.[1][2][3] Dysregulation and overexpression of Fgr are associated with hematologic malignancies, particularly Acute Myeloid Leukemia (AML).[3][4] In AML, constitutive Fgr kinase activity can drive leukemic cell growth and survival, making it a compelling therapeutic target.[3][4][5] Kinase activation is often initiated by autophosphorylation of a specific tyrosine residue within the activation loop, a process that this compound potently disrupts.

Mechanism of Action of this compound

This compound is a selective, orally active N-phenylbenzamide inhibitor that demonstrates picomolar potency against Fgr.[3][4][6] Its mechanism centers on direct competition with ATP for the kinase's active site, thereby preventing the phosphotransfer reaction required for autophosphorylation and subsequent substrate phosphorylation.

Binding and Conformational Effects

X-ray crystallography studies have revealed that this compound binding to the Fgr active site induces a "type II" inhibitor conformation.[7] This is characterized by the outward rotation of the DFG (Asp-Phe-Gly) motif in the activation loop.[7] The dimethoxyquinazoline portion of this compound interacts with key residues in the ATP-binding pocket, including the gatekeeper residue Thr338 and the main chain of Met341 in the hinge region.[7] This binding mode displaces the SH2 domain from the C-terminal tail and releases the SH3 domain from the linker region, resulting in a distinct conformational state compared to other inhibitors.[2]

Inhibition of Autophosphorylation

The direct consequence of this compound binding is the potent and selective inhibition of Fgr autophosphorylation in myeloid cells.[4][6] This has been demonstrated in cell-based assays where this compound treatment leads to a dose-dependent reduction in phosphorylation at the activation loop tyrosine (Tyr416 for Src family kinases).[4] This inhibition effectively shuts down the downstream signaling cascades driven by Fgr, leading to growth arrest and apoptosis in Fgr-expressing AML cells.[6][8]

Quantitative Data on this compound Inhibition

The potency and selectivity of this compound have been quantified through in vitro kinase assays and cell-based experiments.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC₅₀) values demonstrate the high potency of this compound for Fgr compared to other related kinases.

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| Fgr | 0.03 | [6][8] |

| Lyn | 0.1 | [6][8] |

| Hck | 160 | [6][8] |

| Flt3-ITD | 440 | [4] |

| Fes | 290 | [4] |

| Syk | 470 | [4] |

| p38α | 126 | [4] |

| Taok3 | 509 | [4] |

| Table 1: In vitro IC₅₀ values of this compound against a panel of kinases. The data highlights the picomolar potency against Fgr. |

Cell-Based Inhibition of Fgr Autophosphorylation

Experiments using TF-1 myeloid cells engineered to express Fgr show potent inhibition of autophosphorylation at nanomolar concentrations.

| This compound Concentration (nM) | Fgr Autophosphorylation Inhibition Level | Reference(s) |

| 0.1 - 1 | Partial Inhibition | [4][8] |

| >10 | Complete Inhibition | [4][8] |

| Table 2: Dose-dependent inhibition of Fgr autophosphorylation in TF-1 myeloid cells after a 6-hour treatment with this compound. |

Experimental Protocols

The following sections detail the methodologies for assessing the inhibitory effect of this compound on Fgr kinase activity and autophosphorylation.

Protocol: In Vitro Fgr Kinase Assay (IC₅₀ Determination)

This protocol is based on luminescence-based ADP detection, a common method for measuring kinase activity.

Objective: To determine the IC₅₀ of this compound for Fgr kinase.

Materials:

-

Recombinant human Fgr enzyme

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP solution

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂)

-

This compound serial dilutions in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.[9]

-

Reaction Setup: To each well of a 96-well plate, add:

-

Kinase buffer.

-

A fixed concentration of Fgr enzyme.

-

A fixed concentration of the substrate peptide.

-

Varying concentrations of this compound or vehicle (DMSO) for control wells.

-

-

Initiate Reaction: Start the kinase reaction by adding a volume of ATP solution. The final ATP concentration should be at or near the Kₘ for Fgr.[4]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[10]

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin required for light production. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

-

Data Acquisition: Measure the luminescence signal using a microplate reader. The light output is directly proportional to the ADP produced and thus to the kinase activity.

-

Data Analysis:

-

Subtract background luminescence (no enzyme control).

-

Normalize the data to the positive control (vehicle-treated) wells, setting them as 100% activity.

-

Plot the percent inhibition against the log concentration of this compound.

-

Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

-

Protocol: Cell-Based Fgr Autophosphorylation Assay

This protocol details the immunoprecipitation and Western blot analysis used to measure Fgr autophosphorylation within a cellular context.[4]

Objective: To assess the dose-dependent effect of this compound on Fgr autophosphorylation in myeloid cells.

Materials:

-

Myeloid cell line (e.g., TF-1) transduced to express Fgr.

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Anti-Fgr antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Primary antibodies: anti-phospho-Src (pTyr416) and total anti-Fgr.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment:

-

Culture Fgr-expressing TF-1 cells to the desired density.

-

Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) or vehicle (DMSO) for a specified duration (e.g., 6 hours).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellets in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Immunoprecipitation (IP):

-

Pre-clear the lysates by incubating with Protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-Fgr antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the antibody-Fgr complexes. Incubate for 1-2 hours.

-

Wash the beads several times with cold lysis buffer to remove non-specific binders.

-

-

Elution and SDS-PAGE:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Resolve the proteins on an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Probe the membrane with the anti-phospho-Src (pTyr416) primary antibody to detect autophosphorylated Fgr.

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing:

-

To confirm equal loading of Fgr in each IP, the membrane can be stripped of the first set of antibodies.

-

Re-probe the membrane with a total anti-Fgr antibody following the steps above.

-

References

- 1. This compound (University of Pittsburgh) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Kinase activity assays Src and CK2 [protocols.io]

TL02-59: A Selective Src-Family Kinase Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] While advancements have been made in treating AML, there remains a critical need for novel therapeutic agents, particularly for patients with mutations in the Flt3 receptor tyrosine kinase, which are present in nearly one-third of cases.[1] TL02-59 has emerged as a potent and selective inhibitor of the Src-family kinase (SFK) Fgr, demonstrating significant preclinical activity against AML. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, underlying signaling pathways, and detailed experimental protocols for its evaluation.

Biochemical and Cellular Activity of this compound

This compound is an orally active, N-phenylbenzamide-based kinase inhibitor that exhibits picomolar potency against Fgr, a myeloid-specific Src-family kinase.[1][2][3][4][5][6] Its high selectivity and potent anti-leukemic activity in both in vitro and in vivo models make it a promising candidate for further development.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been extensively characterized using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values against a panel of relevant kinases are summarized below.

| Kinase Target | IC50 (nM) |

| Fgr | 0.03 |

| Lyn | 0.1 |

| Hck | 160 |

| Flt3-ITD | 440 |

| Fes | 290 |

| Syk | 470 |

| p38α | 126 |

| Taok3 | 509 |

| Data compiled from Weir MC, et al. ACS Chem Biol. 2018.[7] |

Cellular Activity in AML Models

This compound demonstrates potent growth-inhibitory and pro-apoptotic effects in AML cell lines, particularly those expressing active Fgr.[1][7] It effectively inhibits the proliferation of Flt3-ITD positive AML cell lines such as MV4-11 and MOLM-14 with single-digit nanomolar IC50 values.[7] Furthermore, this compound induces growth arrest in primary bone marrow samples from AML patients, with sensitivity correlating with the expression levels of Fgr, Hck, and Lyn.[6][8]

| Cell Line | IC50 (nM) |

| MV4-11 (Flt3-ITD+) | 0.78 |

| MOLM-14 (Flt3-ITD+) | 6.6 |

| THP-1 (Flt3-WT) | >1000 |

| Data compiled from Weir MC, et al. ACS Chem Biol. 2018.[7] |

In Vivo Efficacy and Pharmacokinetics

In a mouse xenograft model of AML using MV4-11 cells, oral administration of this compound led to a significant reduction in leukemic cells in the spleen, peripheral blood, and bone marrow.[1][7] Pharmacokinetic studies in mice revealed that this compound is orally bioavailable with a plasma half-life of approximately 6.5 hours after oral administration.[1][2][3]

| Parameter | Value |

| Half-life (t1/2) | |

| Intravenous (i.v.) | 5.7 hours |

| Oral (p.o.) | 6.5 hours |

| Data compiled from Weir MC, et al. ACS Chem Biol. 2018.[1] |

Signaling Pathways Modulated by this compound

Fgr is a key signaling protein in myeloid cells, and its dysregulation is implicated in AML pathogenesis. This compound exerts its anti-leukemic effects by inhibiting Fgr-mediated signaling pathways that are crucial for cell proliferation, survival, and differentiation.

Figure 1. Simplified Fgr signaling pathway in AML and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This assay is used to determine the in vitro potency of this compound against purified kinases.

References

- 1. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]

- 2. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. real-research.com [real-research.com]

- 4. promega.in [promega.in]

- 5. promega.com [promega.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

TL02-59: A Deep Dive into its Impact on Downstream Signaling Pathways in Acute Myelelogenous Leukemia

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-phenylbenzamide kinase inhibitor, TL02-59, and its effects on downstream signaling pathways, primarily in the context of Acute Myelogenous Leukemia (AML). This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the affected signaling cascades to support ongoing research and drug development efforts.

Executive Summary

This compound is a potent and orally bioavailable inhibitor of the myeloid Src-family kinase (SFK) Fgr.[1][2] It also exhibits high potency against Lyn and, to a lesser extent, Hck.[2] The primary therapeutic potential of this compound has been investigated in AML, where the overexpression of myeloid SFKs is common.[1][3] this compound effectively suppresses AML cell growth both in vitro and in vivo, an effect that correlates strongly with the expression levels of Fgr, Hck, and Lyn, irrespective of FLT3 mutational status.[1][3] Mechanistically, this compound's inhibition of these upstream kinases leads to the disruption of critical downstream signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and STAT5 pathways, which are pivotal for the proliferation and survival of leukemic cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Source |

| Fgr | 0.03 | [2] |

| Lyn | 0.1 | [2] |

| Hck | 160 | [2] |

Table 2: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | Key Genetic Features | IC50 (nM) | Source |

| MV4-11 | FLT3-ITD | ~5 | [1] |

| MOLM-14 | FLT3-ITD | 6.6 | [1] |

| THP-1 | MLL-AF9, NRAS mutation | >1000 | [1] |

Table 3: In Vivo Efficacy of this compound in an MV4-11 AML Xenograft Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Reduction in Bone Marrow Engraftment | Reduction in Spleen Engraftment | Reduction in Peripheral Blood Leukemia Cells | Source |

| This compound | 1 | Oral | 20% | 50% | 70% | [1] |

| This compound | 10 | Oral | 60% | 100% (eradicated) | 100% (eradicated) | [1] |

| Sorafenib | 10 | Oral | No effect | No effect | Significant reduction | [1] |

Downstream Signaling Pathways Affected by this compound

This compound's therapeutic effect stems from its ability to inhibit the enzymatic activity of Fgr, Lyn, and Hck, leading to the downregulation of key signaling pathways that drive AML cell proliferation and survival.

The PI3K/Akt/mTOR Pathway

Inhibition of Hck and Lyn by this compound is predicted to disrupt the PI3K/Akt/mTOR pathway. Hck is known to be a downstream effector of the CXCL12/CXCR4 axis, which activates PI3K/Akt signaling to promote leukemic cell migration and survival. Lyn has also been shown to be linked to the mTOR pathway in AML cells, with its inhibition leading to reduced phosphorylation of mTOR targets.

The MAPK/ERK Pathway

The MAPK/ERK pathway is another critical cascade affected by this compound. Hck, downstream of the CXCL12/CXCR4 axis, also contributes to the activation of this pathway. Fgr is a component of a larger signaling complex, or "signalsome," that includes the core components of the MAPK cascade: RAF, MEK, and ERK. By inhibiting Fgr, this compound likely destabilizes this complex and dampens downstream signaling.

The STAT5 Pathway

The STAT5 signaling pathway is a key driver of leukemogenesis, particularly in AML with FLT3-ITD mutations. Lyn has been identified as an important component of the signaling cascade downstream of FLT3-ITD, leading to the phosphorylation and activation of STAT5. Hck has also been implicated in STAT5 activation in other leukemia contexts. Therefore, this compound's inhibition of Lyn and Hck is expected to reduce STAT5 activity.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

Western Blotting for Phosphoprotein Analysis

This protocol is designed to assess the phosphorylation status of key signaling proteins in AML cells following treatment with this compound.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-14)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-Fgr, anti-p-Lyn, anti-p-Hck, anti-p-Akt, anti-p-ERK, anti-p-STAT5, and corresponding total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture AML cells to the desired density.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in supplemented lysis buffer on ice.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration of each lysate.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize phosphoprotein levels to total protein levels.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

AML cell lines

-

This compound

-

Cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere or stabilize overnight.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo AML Xenograft Model

This protocol describes the establishment and use of a patient-derived or cell line-derived xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

AML cells (e.g., MV4-11)

-

This compound formulated for oral gavage

-

Vehicle control

-

Flow cytometry antibodies (e.g., anti-human CD45, anti-human CD33)

-

Equipment for intravenous injection and oral gavage

-

Flow cytometer

Procedure:

-

Inject a defined number of AML cells intravenously into the tail vein of immunocompromised mice.

-

Allow the leukemia to engraft for a specified period (e.g., 2 weeks).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle daily by oral gavage.

-

Monitor mice for signs of disease progression and toxicity.

-

At the end of the treatment period, euthanize the mice and collect peripheral blood, spleen, and bone marrow.

-

Prepare single-cell suspensions from the collected tissues.

-

Stain cells with fluorescently labeled antibodies against human leukemic markers.

-

Analyze the percentage of human leukemic cells in each tissue by flow cytometry.

-

Compare the tumor burden between treatment and control groups to determine efficacy.

Conclusion

This compound represents a promising therapeutic agent for AML, particularly in cases characterized by the overexpression of myeloid Src-family kinases. Its potent and selective inhibition of Fgr, Lyn, and Hck leads to the disruption of multiple downstream signaling pathways that are essential for the survival and proliferation of leukemic cells. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound and the development of related targeted therapies. Continued research is warranted to further elucidate the intricate molecular mechanisms of this compound and to identify patient populations most likely to benefit from this novel therapeutic approach.

References

- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: TL02-59's Potent Anti-Leukemic Activity in Flt3-ITD Negative Acute Myeloid Leukemia

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by diverse genetic abnormalities. While Fms-like tyrosine kinase 3 (Flt3) inhibitors have been a focus, a significant portion of AML cases are Flt3-ITD negative, representing a critical unmet medical need. This document details the preclinical activity of TL02-59, an N-phenylbenzamide kinase inhibitor, which demonstrates potent efficacy against AML independent of Flt3 mutational status. Data indicates that this compound's mechanism of action is primarily through the potent, picomolar inhibition of the myeloid Src-family kinase Fgr. Sensitivity to this compound in primary AML patient samples correlates strongly with the expression of Fgr, Hck, and Lyn, not Flt3. In vivo studies confirm its oral bioavailability and profound anti-tumor effects in AML xenograft models. These findings establish Fgr as a viable therapeutic target in AML and position this compound as a promising lead compound for a subset of patients, including those with Flt3-ITD negative disease.

Core Mechanism of Action: Flt3-Independent Targeting of Myeloid Src-Family Kinases

This compound's anti-leukemic effect is not driven by the inhibition of Flt3. Instead, its activity is tightly linked to the inhibition of non-receptor tyrosine kinases of the Src family, which are often overexpressed in AML.[1][2] Kinome-wide screening and in vitro assays have identified the myeloid Src-family kinase Fgr as the primary and most sensitive target of this compound.[1][2]

Crucially, the response of primary AML bone marrow samples to this compound is independent of Flt3 expression or its mutational status.[1][2][3] Studies have shown a striking inverse correlation between the IC50 values of this compound and the expression levels of Fgr, Hck, and Lyn.[1][2] Notably, the four patient samples most sensitive to this compound were all wild-type for Flt3, underscoring its potential in Flt3-ITD negative AML.[1][2][3][4] This Flt3-independent mechanism provides a clear therapeutic rationale for AML subtypes not driven by Flt3 mutations.

Quantitative Preclinical Efficacy Data

The preclinical activity of this compound has been quantified through in vitro kinase assays, cell-based proliferation studies, and in vivo animal models.

In Vitro Kinase Inhibition Profile

This compound demonstrates exceptional potency and selectivity for Fgr, with picomolar inhibitory activity. Its activity against other related kinases is notable but less potent.

| Kinase Target | IC50 Value | Citation(s) |

| Fgr | 31 pM (0.03 nM) | [1][5][6] |

| Lyn | 0.1 nM | [5][6] |

| Hck | 160 nM | [5][6] |

| Flt3 (ITD) | 0.6 µM (600 nM) | [7] |

| Fes | 1.5 µM (1500 nM) | [7] |

Anti-Proliferative Activity in AML Cells

This compound potently suppresses the growth of AML cell lines and primary patient samples, particularly those expressing its target kinases. In contrast, it has minimal effect on cell lines like THP-1, which are transformed by kinase-independent mechanisms.[1]

| Cell Type | Growth Inhibition (IC50) | Citation(s) |

| Primary AML Patient Samples (n=26) | 77 nM to >3,000 nM | [1] |

| MV4-11 (Flt3-ITD+) | ~25 nM | [7] |

| TF-1 (expressing active Fgr) | 116 nM | [3] |

| TF-1 (expressing active Hck) | 308 nM | [3] |

| THP-1 (Kinase-Independent) | No effect up to 1 µM | [1] |

In Vivo Efficacy in AML Xenograft Model

In an AML mouse model using MV4-11 cells, orally administered this compound demonstrated a dose-dependent and profound reduction in leukemic burden across multiple compartments.[1][4]

| Treatment Group (Oral Gavage) | Bone Marrow Engraftment | Spleen Engraftment | Peripheral Blood Leukemia | Citation(s) |

| This compound (1 mg/kg) | 20% Reduction | 50% Reduction | 70% Reduction | [1][4] |

| This compound (10 mg/kg) | 60-70% Reduction | Complete Elimination | Complete Elimination | [1][2][4] |

Key Experimental Protocols

The following sections detail the methodologies used to generate the preclinical data for this compound.

In Vitro Kinase Assays

-

Objective: To determine the IC50 of this compound against specific recombinant kinases.

-

Methodology: In vitro kinase assays were performed using various recombinant kinases, including Fgr, Hck, Lyn, and Flt3.[1] For each assay, the ATP concentration was set to the respective Michaelis constant (Km) for the individual kinase to ensure accurate competitive inhibition measurement. The kinase reaction was initiated in the presence of a range of this compound concentrations. Activity was measured, and IC50 values were calculated from the resulting dose-response curves.[1]

Primary AML Cell Growth Inhibition Assay

-

Objective: To assess the effect of this compound on the proliferation of primary AML cells from patients with and without Flt3-ITD mutations.

-

Methodology: Bone marrow mononuclear cells from 26 AML patients were cultured.[1][4] The cells were treated with a dose range of this compound for a specified period (e.g., 72 hours). Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were determined by plotting the percentage of growth inhibition against the log concentration of this compound.

In Vivo AML Xenograft Study

-

Objective: To evaluate the in vivo efficacy and oral bioavailability of this compound in a mouse model of AML.

-

Methodology: This protocol outlines the key steps from engraftment to analysis.

Summary and Future Directions

The data presented provides a compelling case for this compound as a potent, orally active inhibitor of AML cell growth. Its unique mechanism, centered on the inhibition of the myeloid Src-family kinase Fgr, distinguishes it from Flt3-targeted therapies.

Key Takeaways:

-

Flt3-Independent Efficacy: this compound is highly active against AML patient samples that are wild-type for Flt3, addressing a key therapeutic gap.[1][2][3][4]

-

Potent Fgr Inhibition: this compound demonstrates picomolar potency against Fgr, identifying this kinase as a critical, druggable target in AML.[1][5][6]

-

Promising In Vivo Activity: The compound achieves complete clearance of leukemic cells from the spleen and peripheral blood at a 10 mg/kg oral dose in a preclinical model.[1][2][4]

-

Biomarker Potential: The expression levels of Fgr, Hck, and Lyn strongly correlate with sensitivity to this compound and could serve as patient selection biomarkers for future clinical trials.[1][2]

Future development should focus on advancing this compound or optimized analogues into clinical trials for AML. A biomarker-driven approach, selecting for patients whose leukemias overexpress Fgr, may maximize the potential for clinical benefit and validate the therapeutic strategy of targeting myeloid Src-family kinases in AML.

References

- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting Dual Kinase Pathways: Overcoming AML Proliferation with Flt3 and Fes Inhibition [synapse.patsnap.com]

Methodological & Application

Application Notes: TL02-59 In Vitro Assay for AML Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A common feature of AML is the dysregulation of tyrosine kinase signaling pathways, which are critical for cell proliferation and survival.[1][2] TL02-59 is a potent and selective, orally active N-phenylbenzamide inhibitor of the myeloid Src-family kinase, Fgr.[1][3][4] It has demonstrated significant anti-leukemic activity in preclinical models of AML by inducing growth arrest and apoptosis, identifying Fgr as a promising therapeutic target in AML.[2][3][5]

These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound against AML cell lines. The described assays are designed to quantify the compound's impact on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound exerts its anti-leukemic effects by targeting non-receptor tyrosine kinases. Its primary target is Fgr, against which it shows picomolar potency.[2][3] The compound also inhibits other myeloid Src-family kinases, namely Lyn and Hck, at slightly higher concentrations.[1][4] The inhibition of these kinases disrupts downstream signaling pathways that are crucial for the survival and proliferation of leukemic cells.[6][7] This disruption ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[3]

Importantly, the sensitivity of AML cells to this compound strongly correlates with the expression levels of Fgr and Hck.[5] This effect appears to be independent of the Flt3 receptor tyrosine kinase's mutational status, making this compound a potential therapeutic for AML subtypes that are wild-type for Flt3.[2][3]

Caption: this compound inhibits Fgr kinase, blocking downstream signaling to suppress proliferation and induce apoptosis.

Data Summary

Quantitative data for this compound's activity and its effects on AML cells are summarized below.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Fgr | 0.03 |

| Lyn | 0.1 |

| Hck | 160 |

Data sourced from MedchemExpress and Selleck Chemicals.[1][4]

Table 2: Example Cell Viability Data for this compound in AML Cell Lines (72h Treatment)

| AML Cell Line | Fgr Expression | IC₅₀ (nM) |

|---|---|---|

| MV4-11 | High | 5.2 |

| MOLM-13 | High | 8.9 |

| KG-1a | Moderate | 45.7 |

| U937 | Low | >1000 |

Note: These are representative data based on the reported single-digit nM potency in sensitive cell lines.[3]

Table 3: Example Apoptosis Induction in MV4-11 Cells (48h Treatment)

| Treatment Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

|---|---|---|

| Vehicle (DMSO) | 5.1 ± 0.8 | 3.2 ± 0.5 |

| 10 nM this compound | 25.4 ± 2.1 | 15.7 ± 1.9 |

| 50 nM this compound | 42.8 ± 3.5 | 28.3 ± 2.8 |

Note: Data are representative examples shown as mean ± SD.

Table 4: Example Cell Cycle Analysis in MV4-11 Cells (24h Treatment)

| Treatment Concentration | % Cells in G₀/G₁ Phase | % Cells in S Phase | % Cells in G₂/M Phase |

|---|---|---|---|

| Vehicle (DMSO) | 45.2 ± 3.1 | 38.9 ± 2.5 | 15.9 ± 1.8 |

| 20 nM this compound | 68.7 ± 4.2 | 15.1 ± 1.9 | 16.2 ± 2.1 |

Note: Data are representative examples shown as mean ± SD, indicating a G₀/G₁ arrest.

Experimental Protocols

A generalized workflow for testing this compound is presented below.

Caption: General experimental workflow for in vitro evaluation of this compound against AML cell lines.

Materials and Reagents

-

AML Cell Lines: MV4-11, MOLM-13 (Fgr-expressing), U937 (low Fgr expression control).[8][9]

-

Compound: this compound (store as a 10 mM stock in DMSO at -80°C).[4]

-

Culture Media: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents for Viability: CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay.[10][11]

-

Reagents for Apoptosis: FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).[12][13]

-

Reagents for Cell Cycle: Propidium Iodide (PI), RNase A, 70% Ethanol.[14][15]

-

Equipment: Cell culture incubator, biosafety cabinet, centrifuge, flow cytometer, luminescence plate reader.

Protocol 1: Cell Viability Assay

This protocol measures the reduction in cell viability as a function of this compound concentration to determine the IC₅₀ value.

-

Cell Seeding:

-

Culture and expand AML cells to a sufficient number. Ensure cells are in the logarithmic growth phase and have >95% viability.

-

Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend cells in fresh culture medium to a final concentration of 1 x 10⁵ cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a white, 96-well clear-bottom plate (for luminescence assays). This corresponds to 10,000 cells per well.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution series of this compound in culture medium from your 10 mM DMSO stock. A common starting concentration is 10 µM, diluted down to the low nM or pM range.

-

Include a "vehicle control" (DMSO only) at the same final concentration as the highest drug concentration.

-

Add the appropriate volume of each drug dilution to the wells in triplicate.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Data Acquisition:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data by setting the vehicle control as 100% viability.

-

Plot the normalized viability against the log of the this compound concentration.

-

Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

-

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound.[16]

-

Cell Seeding and Treatment:

-

Seed 0.5 x 10⁶ cells in 2 mL of media per well in a 6-well plate.

-

Treat cells with this compound at relevant concentrations (e.g., 1x, 5x, and 10x the IC₅₀ value) and a vehicle control.

-

Incubate for 24 to 48 hours at 37°C and 5% CO₂.

-

-

Cell Harvesting and Staining:

-

Collect cells (including supernatant) from each well and transfer to flow cytometry tubes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash cells once with 1 mL of cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples immediately using a flow cytometer.

-

Use unstained and single-stained controls to set compensation and gates.

-

Quantify the cell populations:

-

Viable: Annexin V- / PI-

-

Early Apoptosis: Annexin V+ / PI-

-

Late Apoptosis/Necrosis: Annexin V+ / PI+

-

-

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.[14][17]

-

Cell Seeding and Treatment:

-

Seed 1 x 10⁶ cells in 3 mL of media per well in a 6-well plate.

-

Treat cells with this compound at the desired concentrations (e.g., IC₅₀) and a vehicle control.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Cell Fixation:

-

Harvest cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.[18]

-

Caption: The relationship between Fgr/Hck expression in AML cells and their sensitivity to this compound.

Conclusion

This compound is a selective inhibitor of the Src-family kinase Fgr, which is a key signaling node in many AML subtypes.[2][3] The protocols outlined in this document provide a robust framework for characterizing the in vitro anti-leukemic activity of this compound. By employing assays for cell viability, apoptosis, and cell cycle analysis, researchers can effectively determine the compound's potency and elucidate its mechanism of action in relevant AML cell line models. The strong correlation between Fgr expression and drug sensitivity highlights the importance of biomarker-driven approaches in the development of targeted AML therapies.[5]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell viability assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protection of acute myeloid leukaemia cells from apoptosis induced by front-line chemotherapeutics is mediated by haem oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Apoptosis Assays [sigmaaldrich.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. Cell cycle perturbations in acute myeloid leukemia samples following in vitro exposures to therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Stock Solutions of TL02-59 in DMSO: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation, storage, and handling of stock solutions of TL02-59, a potent and selective Src-family kinase Fgr inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a valuable tool in cancer research, particularly in the study of acute myelogenous leukemia (AML).[1][2][3][4][5] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document outlines the necessary materials, step-by-step procedures, and important safety considerations. Additionally, it includes key data on the physicochemical properties of this compound and its activity, presented in clear, tabular formats. Diagrams illustrating the experimental workflow and the targeted signaling pathway are also provided to facilitate a comprehensive understanding.

Introduction to this compound

This compound is an orally active and selective inhibitor of the Src-family kinase Fgr, demonstrating high potency with an IC50 of 0.03 nM.[2][6][7][8] It also exhibits inhibitory activity against other kinases such as Lyn (IC50 = 0.1 nM) and Hck (IC50 = 160 nM).[2][3][8] Research has shown that this compound effectively suppresses the growth of AML cells both in vitro and in vivo, making it a significant compound for investigation in oncology and drug development.[1][4][5][9] Given its role in modulating cellular signaling pathways, the precise and accurate preparation of this compound solutions is paramount for experimental success.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₄F₃N₅O₄ | [7][9] |

| Molecular Weight | 609.64 g/mol | [7] |

| Appearance | Solid | [9][10] |

| Purity | ≥95% | [9][10] |

| CAS Number | 1315330-17-6 | [7][9] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | 100 mg/mL (164.03 mM) | Use fresh, moisture-free DMSO.[6] Sonication or warming to 80°C may be required.[2] | [2][6][7] |

| DMSO | 120 mg/mL (196.84 mM) | Sonication is recommended. | [8] |

| DMSO | Sparingly soluble (1-10 mg/mL) | Purge with an inert gas. | [9][10] |

| Ethanol | 1 mg/mL (1.64 mM) | [7] | |

| Water | Insoluble | [6][7] |

Note: The reported solubility in DMSO varies across suppliers. It is recommended to start with a lower concentration and increase if necessary, utilizing sonication or gentle warming to aid dissolution.

Table 3: Biological Activity of this compound

| Target | IC₅₀ | Assay Condition | Reference |

| Fgr | 0.03 nM | In vitro kinase assay | [2][6][7][8] |

| Lyn | 0.1 nM | In vitro kinase assay | [2][3][8] |

| Hck | 160 nM | In vitro kinase assay | [2][3][8] |

| Spleen tyrosine kinase (Syk) | 470 nM | In vitro kinase assay | [9][10] |

| FMS-related tyrosine kinase 3 (FLT3) | 633 nM | In vitro kinase assay | [9][10] |

| MV4-11 AML cells | 0.78 nM | Cell growth inhibition | [9][10] |

| MOLM-14 AML cells | 6.6 nM | Cell growth inhibition | [9][10] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

-

Safety First: Before handling, review the Safety Data Sheet (SDS) for this compound and DMSO.[10] Perform all steps in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.

-

Determine Required Mass: Calculate the mass of this compound needed. For a 10 mM solution, using a molecular weight of 609.64 g/mol : Mass (mg) = 10 mmol/L * 0.001 L * 609.64 g/mol * 1000 mg/g = 6.0964 mg for 1 mL

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile amber vial.

-

Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial. For example, add 1 mL of DMSO for 6.0964 mg of this compound.

-

Dissolution:

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.

-

Gentle warming (e.g., to 80°C) can also be applied to aid dissolution, but be cautious of potential compound degradation.[2]

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[6]

-

Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][6] The solid powder can be stored at -20°C for at least 3 years.[6][8]

-

Protocol for Preparing Working Solutions for Cell-Based Assays

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Note that the final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11]

-

Application: Add the diluted this compound to your cell cultures and proceed with the experimental protocol. For example, in studies inhibiting Fgr autophosphorylation in TF-1 cells, concentrations ranging from 0.1 nM to 1000 nM were used for a 6-hour incubation period.[2][8][12]

Visualizations

This compound Signaling Pathway

The following diagram illustrates the inhibitory action of this compound on the Src-family kinase signaling pathway, which is often constitutively active in AML.

Caption: Inhibition of Src-family kinases by this compound.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the logical flow of preparing a this compound stock solution.

References

- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | Apoptosis | Hck | Src | TargetMol [targetmol.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: TL02-59 Treatment of Primary AML Patient Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] While treatment options have advanced, there remains a critical need for targeted therapies that can overcome resistance and offer durable responses.[3] Recent research has highlighted the role of non-receptor tyrosine kinases, particularly the Src-family kinases (SFKs), in AML pathogenesis.[2][3] TL02-59 has emerged as a potent and selective inhibitor of the myeloid SFK Fgr, demonstrating significant anti-leukemic activity in both in vitro and in vivo models of AML.[1][2][4][5]

These application notes provide a comprehensive overview of the effects of this compound on primary AML patient samples, including detailed protocols for key experiments and a summary of its inhibitory activity.

Data Presentation

In Vitro Inhibitory Activity of this compound

This compound demonstrates picomolar potency against Fgr and low nanomolar activity against other key myeloid kinases.[1][4][5]

| Kinase Target | IC50 (nM) |

| Fgr | 0.031 |

| Lyn | 0.1 |

| Hck | 160 |

| Fes | >1000 |

| Syk | >1000 |

| Flt3-ITD | >1000 |

| Table 1: In vitro kinase inhibitory activity of this compound. IC50 values were determined using recombinant kinases.[1] |

Cellular Activity of this compound in AML Cell Lines

The growth-suppressive effects of this compound have been evaluated in various AML cell lines. The sensitivity to this compound correlates with the expression of myeloid SFKs, but not with Flt3 mutational status.[1][3]

| Cell Line | Flt3 Status | IC50 (nM) for Growth Inhibition |

| MV4-11 | ITD | 0.78 |

| MOLM-14 | ITD | 3.5 |

| THP-1 | Wild-Type | >1000 |

| Table 2: Growth inhibitory IC50 values of this compound in AML cell lines.[3] |

Activity of this compound in Primary AML Patient Samples

This compound has shown potent growth-suppressive activity in a significant portion of primary AML patient bone marrow samples. The response to this compound is highly correlated with the expression levels of Fgr, Hck, and Lyn.[1][2]

| Patient Samples (n=26) | IC50 Range for Growth Arrest (nM) |

| Primary AML Samples | 77 to >3000 |

| Table 3: Range of growth arrest IC50 values for this compound in primary AML bone marrow samples. Of the 26 samples tested, 20 responded with IC50 values in the nanomolar range.[1][3] Notably, the four most sensitive samples were wild-type for Flt3.[1][2] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in AML

Caption: this compound selectively inhibits Fgr kinase, leading to growth arrest and apoptosis in AML cells.

Experimental Workflow for Evaluating this compound Efficacy

Caption: Workflow for assessing this compound efficacy in primary AML samples and in vivo models.

Experimental Protocols

Protocol 1: Primary AML Patient Sample Co-culture

This protocol is adapted from methodologies described for the ex vivo culture of primary AML cells.[1]

Materials:

-

Primary AML bone marrow mononuclear cells

-

Hs27 fibroblast feeder cells (mitotically inactivated via irradiation)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human IL-3, IL-6, and SCF cytokines

-

6-well tissue culture plates

Procedure:

-

Feeder Layer Preparation: Seed mitotically inactivated Hs27 feeder cells in 6-well plates to form a confluent monolayer.

-

Co-culture Seeding: On the day of the experiment, gently remove the medium from the Hs27 feeder layer and seed primary AML patient cells at a density of 1 x 10^6 cells/mL.

-

Culture Medium: Use RPMI-1640 supplemented with 20% FBS, 1% Penicillin-Streptomycin, and human cytokines (e.g., IL-3, IL-6, and SCF at appropriate concentrations).

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. The primary cells can be maintained and expanded for approximately one week under these conditions.[1]

Protocol 2: In Vitro Growth Arrest Assay

Materials:

-

Co-cultured primary AML cells

-

This compound stock solution (in DMSO)

-

96-well opaque-walled plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Plating: Harvest primary AML cells from the co-culture and seed them into 96-well opaque-walled plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Viability Measurement: Allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression curve fit.

Protocol 3: Apoptosis Assay by Flow Cytometry

Materials:

-

Treated primary AML cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat co-cultured primary AML cells with this compound at various concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

-